![molecular formula C12H17ClN4OS B1404738 1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride CAS No. 1239757-03-9](/img/structure/B1404738.png)
1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride
Overview
Description
1-{[3-(2-Thienyl)-1,2,4-oxadiazol-5-yl]-methyl}piperidin-3-amine hydrochloride (1-TOMPAHCl) is a synthetic compound that is used in a variety of scientific applications. It is a derivative of the piperidine family and is composed of an amine group and a hydrochloride group. 1-TOMPAHCl has been used in a range of research studies, from pharmacology to biochemistry and physiology.
Scientific Research Applications
Antimicrobial Activity
The thienyl oxadiazole moiety present in the compound is known for its antimicrobial properties. This compound can be used to explore new antimicrobial drugs with potential efficacy against resistant strains of bacteria and other pathogens .
Antitumor Activity
Thiazole derivatives, which are structurally similar to the thienyl oxadiazole, have been shown to possess antitumor and cytotoxic activities. Research into this compound could lead to the development of novel antineoplastic agents .
Neuroprotective Agents
The piperidine moiety in the compound’s structure is often associated with neuroprotective effects. This suggests potential applications in the treatment or management of neurodegenerative diseases .
Analgesic and Anti-inflammatory
Compounds with a thienyl group have been reported to exhibit analgesic and anti-inflammatory activities. This compound could be a candidate for the development of new pain relief medications .
Antiviral Drugs
Thiazole and oxadiazole derivatives are known to have antiviral properties. Given the current global focus on antiviral research, this compound could be valuable in the synthesis of drugs targeting various viral infections .
Chemical Research and Synthesis
The compound’s unique structure makes it a useful reagent in chemical synthesis, potentially serving as a building block for a wide range of organic molecules. Its reactivity could be explored in the creation of new compounds with diverse biological activities .
properties
IUPAC Name |
1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4OS.ClH/c13-9-3-1-5-16(7-9)8-11-14-12(15-17-11)10-4-2-6-18-10;/h2,4,6,9H,1,3,5,7-8,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBADPIQNVXIOAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=NC(=NO2)C3=CC=CS3)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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